molecular formula C10H13NO3 B1318384 4-(4-Aminophenyl)-1,3-dioxan-5-ol CAS No. 924845-83-0

4-(4-Aminophenyl)-1,3-dioxan-5-ol

Cat. No. B1318384
CAS RN: 924845-83-0
M. Wt: 195.21 g/mol
InChI Key: ZARWRSAEAFVTAB-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,3-dioxan-5-ol, also known as APDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APDO is a heterocyclic compound that contains a dioxane ring with an amino group and a hydroxyl group attached to it.

Scientific Research Applications

Neuropharmacological Research

4-(4-Aminophenyl)-1,3-dioxan-5-ol: has been utilized in neuropharmacological studies to explore the effects of various substances on the nervous system. This compound can serve as a model or a reagent in the synthesis of more complex molecules that interact with neural receptors, aiding in the understanding of neurotransmitter pathways and the development of new drugs for neurological disorders .

Sensing Applications

The structural motif of 4-(4-Aminophenyl)-1,3-dioxan-5-ol is beneficial in the design of sensors, particularly for detecting diols and other specific functional groups. Its reactivity with diols can be harnessed to create selective sensors for glucose or other biomolecules, which is crucial for medical diagnostics and environmental monitoring .

Biological Labelling and Protein Modification

This compound’s ability to react with various biological molecules makes it a valuable tool for bioconjugation. It can be used to label proteins or other macromolecules, allowing researchers to track their distribution and interactions within cells. This is particularly useful in the study of cellular processes and protein dynamics .

Therapeutic Development

The aminophenyl group in 4-(4-Aminophenyl)-1,3-dioxan-5-ol is a common feature in many pharmaceuticals. Researchers can modify this compound to create new therapeutic agents, potentially leading to treatments for a range of diseases. Its versatility in chemical reactions makes it a starting point for the synthesis of various drugs .

Gas Separation Techniques

In the field of materials science, 4-(4-Aminophenyl)-1,3-dioxan-5-ol can be used to synthesize polymers and composite materials that are effective in gas separation. These materials can be employed in industrial processes to purify gases or in environmental applications to capture and store harmful emissions .

Electrophoresis and Analytical Methods

The compound’s interaction with glycated molecules makes it suitable for use in electrophoresis, aiding in the separation and analysis of different species. This application is significant in both clinical diagnostics and research settings, where precise analysis of biological samples is required .

properties

IUPAC Name

4-(4-aminophenyl)-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8-3-1-7(2-4-8)10-9(12)5-13-6-14-10/h1-4,9-10,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARWRSAEAFVTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OCO1)C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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